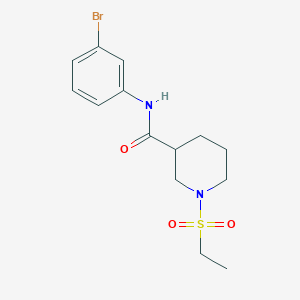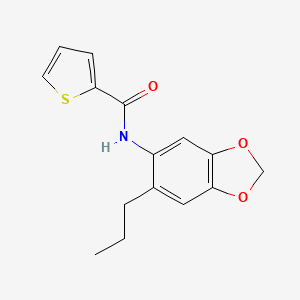
N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide involves a multi-step reaction process, starting from basic piperidine scaffolds. A typical approach includes the initial preparation of ethyl piperidine-4-carboxylate, followed by sulfonylation with ethylsulfonyl chlorides to introduce the sulfonyl functional group. This process is further elaborated in the synthesis of related piperidine derivatives, where substituents are introduced at specific positions to achieve the desired structural framework (Khalid, Abbasi, & Rehman, 2014).
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is characterized by specific features such as the piperidine ring, the sulfonyl group, and the bromophenyl moiety. These structural components play a crucial role in the compound's chemical behavior and interactions. Spectral analysis techniques, including IR, 1H-NMR, and mass spectrometry, are commonly used to confirm the structure of synthesized compounds, providing insights into their molecular configurations (Sugimoto et al., 1990).
Chemical Reactions and Properties
N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide can undergo various chemical reactions, including nucleophilic substitutions, due to the presence of reactive functional groups. The bromophenyl moiety, in particular, offers sites for nucleophilic attack, facilitating the introduction of additional substituents or the formation of new chemical bonds. The compound's reactivity is influenced by the nature of the substituents and the overall molecular structure, which can be tailored to achieve specific chemical properties (Yar, McGarrigle, & Aggarwal, 2009).
Physical Properties Analysis
The physical properties of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of the sulfonyl and bromophenyl groups can significantly influence the compound's solubility in various solvents, affecting its application in chemical synthesis and potential therapeutic uses. These properties are crucial for determining the compound's suitability for specific applications and are typically assessed through empirical studies (Khalid et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, including reactivity, stability, and potential biological activities, are closely linked to its molecular structure. The compound's interactions with biological targets, such as enzymes and receptors, are influenced by the arrangement and nature of its functional groups. Understanding these chemical properties is essential for exploring the compound's potential applications in medicinal chemistry and drug discovery (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1-ethylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-8-4-5-11(10-17)14(18)16-13-7-3-6-12(15)9-13/h3,6-7,9,11H,2,4-5,8,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJZSKMZCMFREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]methyl}benzoic acid](/img/structure/B4441131.png)
![[2-(5-isopropyl-2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4441135.png)
![3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441136.png)
![methyl {[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}(phenyl)acetate](/img/structure/B4441143.png)
![N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide](/img/structure/B4441147.png)
![N-(2-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441151.png)

![N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4441165.png)
![3-methyl-N-(2-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441166.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide](/img/structure/B4441175.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4441186.png)
![3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)
![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)